molecular formula C13H11BrN2O3S B15512086 N'-(3-bromo-4-methoxybenzoyl)thiophene-2-carbohydrazide

N'-(3-bromo-4-methoxybenzoyl)thiophene-2-carbohydrazide

Cat. No.: B15512086
M. Wt: 355.21 g/mol
InChI Key: GZMMLLYICDISEC-UHFFFAOYSA-N
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Description

N'-(3-Bromo-4-methoxybenzoyl)thiophene-2-carbohydrazide is a synthetic carbohydrazide derivative designed for research and development applications, particularly in pharmaceutical and medicinal chemistry. This compound integrates two pharmaceutically important motifs: a 3-bromo-4-methoxybenzoyl group and a thiophene-2-carbohydrazide scaffold. The presence of the thiophene ring is significant as it serves as a versatile bioisostere, contributing to the stability and pharmacological properties of drug molecules by enabling π–π interactions and potential metal-coordination . Similarly, carbohydrazide functional groups are known to be key intermediates in the synthesis of various heterocyclic compounds with broad biological activities. Researchers can leverage this chemical as a key precursor or intermediate in coupling reactions, such as forming carbon-heteroatom bonds, which are fundamental in constructing complex molecules for drug candidates . Its structure suggests potential for application in developing enzyme inhibitors, given that related carbohydrazide derivatives have been investigated for their binding interactions with biological targets like α-amylase . The bromo and methoxy substituents on the benzoyl ring offer distinct sites for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

N'-(3-bromo-4-methoxybenzoyl)thiophene-2-carbohydrazide

InChI

InChI=1S/C13H11BrN2O3S/c1-19-10-5-4-8(7-9(10)14)12(17)15-16-13(18)11-3-2-6-20-11/h2-7H,1H3,(H,15,17)(H,16,18)

InChI Key

GZMMLLYICDISEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Tautomeric Properties

  • Tautomerization : Thiophene-2-carbohydrazide exhibits amide-imidic tautomerism, with the endo isomer (amide form) being kinetically favored. The bromo and methoxy substituents in the target compound may stabilize specific tautomers via electron-withdrawing (Br) and donating (OCH₃) effects, altering the energy barrier for proton migration .
  • HOMO-LUMO Gap : The parent compound has a HOMO-LUMO gap of 5.301 eV (λmax = 245.8 nm). Bromine’s electron-withdrawing effect may reduce this gap, enhancing reactivity .

Key Observations :

  • The 3-amino substitution in enhances antiproliferative activity against colon cancer cells, suggesting that electron-donating groups (e.g., NH₂) improve bioactivity .
  • This could optimize pharmacokinetics for anticancer applications .

Physicochemical and Crystallographic Properties

  • Crystallography: Thiophene-2-carbohydrazide derivatives crystallize in monoclinic systems (e.g., P21/c) with extensive H-bonding (N–H⋯O/S). The bromo group in the target compound may introduce halogen bonding, altering crystal packing .
  • Thermal Stability : The parent compound decomposes above 200°C. Bromine’s heavy atom effect may increase thermal stability in the target compound .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N'-(3-bromo-4-methoxybenzoyl)thiophene-2-carbohydrazide, and how can reaction conditions be controlled to minimize side products?

  • Methodology :

  • Microwave-assisted synthesis : Use a one-pot method with methanol/water solvent systems under microwave irradiation (1500 W, 5 minutes) to achieve high yields (~85%) and reduce reaction time. Excess hydrazine monohydrate (5:1 molar ratio) ensures complete conversion of ester intermediates to carbohydrazide derivatives .
  • Purification : Cool the reaction mixture in an ice bath to precipitate the product, followed by vacuum filtration and recrystallization from ethanol for purity .

Q. How can the crystal structure of this compound be characterized, and what parameters are critical for accurate XRD analysis?

  • Methodology :

  • Single-crystal XRD : Use SHELXL/SHELXS software for structure solution. Key parameters include monoclinic space group (e.g., P21/c), unit cell dimensions (e.g., a = 8.23 Å, b = 10.45 Å), and hydrogen-bonding interactions (N–H⋯O) to validate molecular packing .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-311G(d,p)) to confirm structural integrity .

Advanced Research Questions

Q. How can amide-imidic tautomerization and prototropic isomerization of this compound be computationally modeled, and what insights do these studies provide?

  • Methodology :

  • DFT calculations : Use Gaussian09 at the B3LYP/6-311G(d,p) level to model tautomerization pathways. The QST2 method identifies transition states, with activation energies <20 kcal/mol indicating feasible isomerization .
  • Electronic effects : Analyze Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. A dipole moment >3.00 D suggests strong polarity, enhancing metal-chelation potential .

Q. What methodologies are recommended for analyzing thermal decomposition kinetics and stability under varying conditions?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Apply Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) isoconversional models. Plot ln[ln(1−α)] vs. 1/T to determine activation energy (Ea ≈ 120–150 kJ/mol) and reaction order (e.g., second-order kinetics for non-simultaneous decomposition) .

Q. How can antiproliferative activity be systematically evaluated, and what computational tools align with experimental results?

  • Methodology :

  • In vitro assays : Use MTT/Proliferation assays (IC50 determination) against cancer cell lines (e.g., HCC-70). Compare activity to cisplatin controls .
  • Molecular docking : Dock tautomers (e.g., E/Z-carbohydrazonic acid forms) against DNA (PDB: 1BNA) using AutoDock 4.5. Analyze binding energies (<−7 kcal/mol) and hydrogen-bond interactions (e.g., O⋯H–N) to explain activity differences .

Q. How can contradictions between experimental (XRD) and computational (DFT) structural data be resolved?

  • Methodology :

  • Root-mean-square deviation (RMSD) analysis : Calculate deviations between XRD and DFT bond lengths/angles (e.g., C=O: 1.21 Å vs. 1.23 Å). Use larger basis sets (e.g., 6-311++G(d,p)) to improve accuracy .
  • Hydrogen-bond analysis : Compare Hirshfeld surface analysis (HSA) with XRD packing diagrams to validate intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) .

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